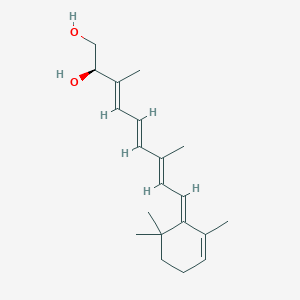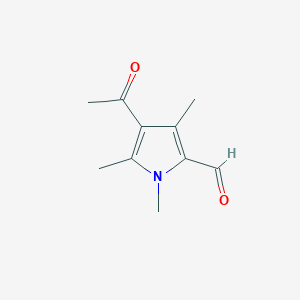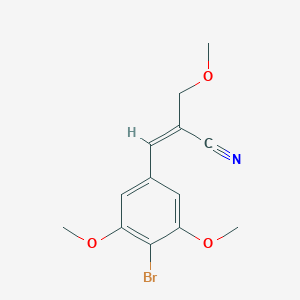
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
Vue d'ensemble
Description
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile, also known as BMDP, is a chemical compound with a wide range of applications in scientific research. It is a colorless liquid that has a low vapor pressure and is soluble in water. BMDP is a derivative of prop-2-enenitrile, a nitrogen-containing organic compound, and has been used in various research applications due to its unique properties. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile involves a series of reactions starting from commercially available starting materials.
Starting Materials
4-Bromo-3,5-dimethoxybenzaldehyde, Methyl vinyl ketone, Sodium methoxide, Methyl iodide, Copper(I) cyanide, Tetrahydrofuran, Methanol, Acetic acid, Sodium borohydride, Hydrochloric acid
Reaction
Step 1: Synthesis of (E)-3-(4-Bromo-3,5-dimethoxyphenyl)prop-2-enal by reacting 4-Bromo-3,5-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of sodium methoxide as a base and methanol as a solvent., Step 2: Synthesis of (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile by reacting (E)-3-(4-Bromo-3,5-dimethoxyphenyl)prop-2-enal with methyl iodide in the presence of copper(I) cyanide as a catalyst and tetrahydrofuran as a solvent., Step 3: Reduction of (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile to (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile using sodium borohydride in the presence of methanol as a solvent and acetic acid as a catalyst., Step 4: Purification of (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile using hydrochloric acid as a reagent to obtain the final product.
Mécanisme D'action
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile binds to specific proteins and enzymes, which then activate or inhibit the function of the proteins or enzymes. This binding can result in changes in the activity of the proteins or enzymes, which can then lead to changes in the biochemical and physiological processes in the cell.
Effets Biochimiques Et Physiologiques
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as proteases and kinases, which can lead to changes in cell signaling pathways. (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has also been shown to inhibit the activity of certain enzymes, such as phosphatases, which can lead to changes in the expression of certain genes. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been shown to affect the expression of certain transcription factors, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has a low vapor pressure, which makes it easy to store and handle. Furthermore, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is soluble in water, which makes it easier to use in experiments.
However, there are some limitations to using (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile in laboratory experiments. (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is a highly reactive compound and can be easily degraded by light and heat. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can be toxic to humans and animals, and should be handled with care.
Orientations Futures
The potential future directions for (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile include further research into its mechanism of action and biochemical and physiological effects. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile could be used in the development of new drugs and in the study of cell signaling pathways. Furthermore, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile could be used in the development of novel proteins and enzymes, as well as in the study of DNA and RNA. Finally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile could be used to identify and characterize novel nucleic acid sequences.
Applications De Recherche Scientifique
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been used in a variety of scientific research applications, such as in the study of enzymes, proteins, and nucleic acids. It has been used to study the structure and function of proteins, as well as to identify novel proteins and enzymes. (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has also been used in the study of DNA and RNA, and has been used to identify and characterize novel nucleic acid sequences. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been used in the study of cell signaling pathways and in the development of new drugs.
Propriétés
IUPAC Name |
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-16-8-10(7-15)4-9-5-11(17-2)13(14)12(6-9)18-3/h4-6H,8H2,1-3H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVLRBPIBXTWKY-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)Br)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C(=C/C1=CC(=C(C(=C1)OC)Br)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile | |
CAS RN |
56518-39-9 | |
| Record name | 3-(4-bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



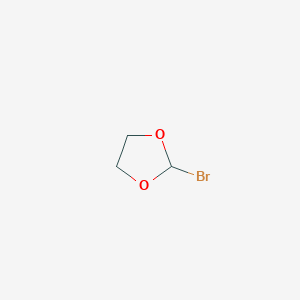

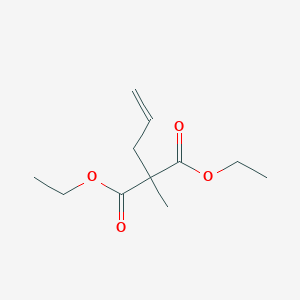

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
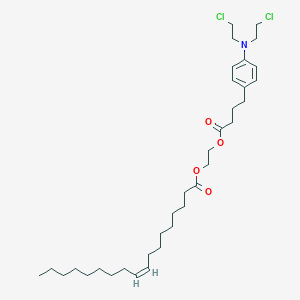
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
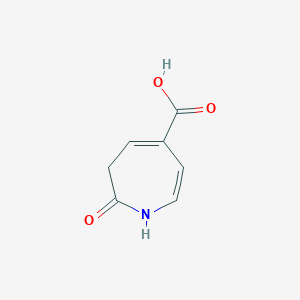
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
